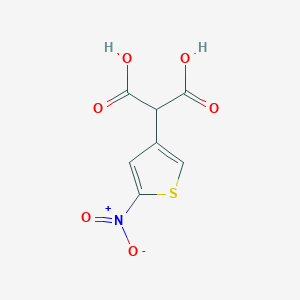

Propanedioic acid, (5-nitro-3-thienyl)-

Descripción

Propanedioic acid, (5-nitro-3-thienyl)- (CAS 104554-66-7) is a substituted propanedioic acid derivative featuring a nitro group (-NO₂) at the 5-position and a thienyl (thiophene) ring at the 3-position of the central malonic acid backbone. This compound belongs to a broader class of propanedioic acid derivatives, which are characterized by their dicarboxylic acid structure and variable substituents influencing reactivity, stability, and applications.

Propiedades

Número CAS |

104554-66-7 |

|---|---|

Fórmula molecular |

C7H5NO6S |

Peso molecular |

231.18 g/mol |

Nombre IUPAC |

2-(5-nitrothiophen-3-yl)propanedioic acid |

InChI |

InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |

Clave InChI |

JDLQLJDEOAKSCD-UHFFFAOYSA-N |

SMILES |

C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |

SMILES canónico |

C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |

Otros números CAS |

104554-66-7 |

Sinónimos |

5-Nitro-3-thiophemalonic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related propanedioic acid derivatives:

Key Comparative Insights

- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the acidity of the adjacent carboxylic acid groups compared to alkyl-substituted derivatives (e.g., methoxy or perfluoroalkyl). This could increase its reactivity in nucleophilic substitutions or coordination chemistry .

- Environmental Impact : Unlike perfluoroalkyl derivatives (CAS 238420-68-3), which exhibit extreme environmental persistence and bioaccumulation risks, the nitro-thienyl derivative may degrade more readily due to the hydrolytic susceptibility of the nitro-thienyl moiety .

- Biological Activity: While propanedioic acid derivatives like dodecanoic acid and n-hexadecanoic acid demonstrate antibacterial properties, the nitro-thienyl variant’s bioactivity remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.